molecular formula C12H9ClN2O4 B2567645 Ethyl 4-chloro-5-nitroquinoline-2-carboxylate CAS No. 1447606-60-1

Ethyl 4-chloro-5-nitroquinoline-2-carboxylate

Cat. No.: B2567645
CAS No.: 1447606-60-1
M. Wt: 280.66
InChI Key: PDCQQXWYDQNEQV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-chloro-5-nitroquinoline-2-carboxylate typically involves the nitration of ethyl 4-chloroquinoline-2-carboxylate. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the 5-position of the quinoline ring .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow nitration processes to ensure consistent quality and yield. The reaction mixture is often cooled to maintain the stability of the product and to prevent over-nitration .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 4-chloro-5-nitroquinoline-2-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential antimicrobial and antimalarial properties due to the presence of the nitro group.

    Medicine: Explored for its potential use in the development of pharmaceutical agents targeting various diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of ethyl 4-chloro-5-nitroquinoline-2-carboxylate is primarily related to its ability to interact with biological molecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or antimalarial effects. The chloro group can also participate in interactions with enzymes or receptors, modulating their activity .

Comparison with Similar Compounds

Uniqueness: Ethyl 4-chloro-5-nitroquinoline-2-carboxylate is unique due to the presence of both chloro and nitro groups on the quinoline ring. This dual functionality allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

ethyl 4-chloro-5-nitroquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O4/c1-2-19-12(16)9-6-7(13)11-8(14-9)4-3-5-10(11)15(17)18/h3-6H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDCQQXWYDQNEQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=C(C(=CC=C2)[N+](=O)[O-])C(=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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